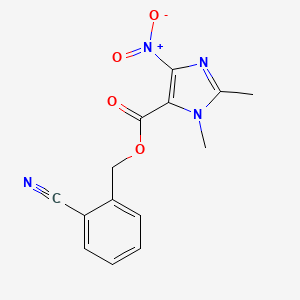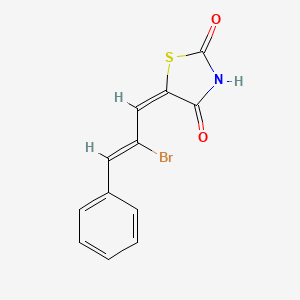![molecular formula C19H23ClN2O2 B6096119 3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6096119.png)
3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide, commonly known as BPP, is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPP is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
作用机制
The mechanism of action of BPP is not fully understood, but it is believed to act on various cellular signaling pathways. BPP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BPP has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. BPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPP has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
BPP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. BPP is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, BPP has some limitations for use in lab experiments. It is a small molecule that may not have optimal pharmacokinetic properties for use in vivo. Additionally, BPP may have off-target effects that need to be carefully considered when designing experiments.
未来方向
There are several future directions for research on BPP. One potential area of research is the development of BPP analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of BPP in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BPP and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide, or BPP, is a synthetic compound that has gained significant attention in the field of scientific research. BPP has potential applications in various areas, including anti-inflammatory, anti-cancer, and neuroprotective effects. While there are limitations to the use of BPP in lab experiments, further research is needed to fully understand its potential applications and mechanism of action.
合成方法
BPP can be synthesized using various methods. One of the most common methods is the reaction of 2-chlorobenzylamine with 1-(2-butynoyl)-3-piperidinone in the presence of a reducing agent. The reaction yields the desired product, BPP, in high yield and purity. Other methods include the use of different starting materials and reaction conditions.
科学研究应用
BPP has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. BPP has also been investigated for its potential use as an analgesic and anesthetic agent. Additionally, BPP has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-6-19(24)22-12-5-7-15(14-22)10-11-18(23)21-13-16-8-3-4-9-17(16)20/h3-4,8-9,15H,5,7,10-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQDKCSRJDEZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)CCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-sec-butyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6096039.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6096050.png)
![2-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6096058.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6096062.png)
![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}-1H-benzimidazole](/img/structure/B6096071.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6096091.png)

![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B6096111.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6096114.png)
![N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-(4-methylphenoxy)propanamide](/img/structure/B6096125.png)

![N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6096140.png)